molecular formula C10H5ClF3N B1455032 2-Chloro-8-(trifluoromethyl)quinoline CAS No. 920494-31-1

2-Chloro-8-(trifluoromethyl)quinoline

Cat. No. B1455032
Key on ui cas rn: 920494-31-1
M. Wt: 231.6 g/mol
InChI Key: GQTIMPLUHKAFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08604055B2

Procedure details

8-Trifluoromethyl-1H-quinolin-2-one (8.35 g, 39.2 mmol) was taken in a 25 mL RB POCl3 (10 mL) was added, and then refluxed for 1 h. The excess POCl3 was distilled off and ice was added to the reaction mixture. This was stirred for 15 min, the precipitate was filtered off and then dried under vacuum to afford the title compound (3 g, yield: 33%).
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[NH:11][C:10](=O)[CH:9]=[CH:8]2.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:10]1[CH:9]=[CH:8][C:7]2[C:12](=[C:3]([C:2]([F:15])([F:14])[F:1])[CH:4]=[CH:5][CH:6]=2)[N:11]=1

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
FC(C=1C=CC=C2C=CC(NC12)=O)(F)F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
This was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The excess POCl3 was distilled off
ADDITION
Type
ADDITION
Details
ice was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.